Comprehensive Technical Guide on tert-Butyl N-(3-hydroxyphenyl)carbamate: Properties, Molecular Dynamics, and Synthetic Applications
Comprehensive Technical Guide on tert-Butyl N-(3-hydroxyphenyl)carbamate: Properties, Molecular Dynamics, and Synthetic Applications
Executive Summary
In modern drug development and complex organic synthesis, the precise manipulation of polyfunctional molecules requires robust protecting group strategies. tert-Butyl N-(3-hydroxyphenyl)carbamate , widely known as 3-(Boc-amino)phenol, serves as a critical bifunctional building block. By strategically masking the reactive aniline moiety with a tert-butyloxycarbonyl (Boc) group, chemists can selectively functionalize the phenolic hydroxyl group without the risk of competing N-alkylation or N-acylation. This whitepaper details the physicochemical profile, mechanistic utility, and self-validating experimental protocols for utilizing this compound in advanced synthetic workflows.
Physicochemical Profiling & Molecular Weight
Understanding the fundamental properties of tert-butyl N-(3-hydroxyphenyl)carbamate is critical for optimizing reaction conditions, such as solvent selection, stoichiometric calculations, and purification strategies. The compound exhibits a molecular weight of 209.25 g/mol and is highly soluble in polar aprotic solvents[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | tert-Butyl N-(3-hydroxyphenyl)carbamate |
| Common Synonyms | 3-(Boc-amino)phenol, N-Boc-3-aminophenol |
| CAS Registry Number | 19962-06-2 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.25 g/mol |
| Melting Point | 134°C to 138°C |
| Appearance | White to light yellow powder/crystal |
| SMILES String | CC(C)(C)OC(=O)NC1=CC=CC(O)=C1 |
| Solubility Profile | Soluble in DMF, DMSO, THF, and Methanol; Insoluble in Water |
Data supported by specifications from 2[1] and .
Mechanistic Utility and Orthogonal Protection
The causality behind choosing a Boc protecting group for 3-aminophenol lies in its orthogonal stability . The Boc group is highly stable toward basic conditions, nucleophiles, and catalytic hydrogenation—conditions typically employed during the O-functionalization of the phenol moiety. The steric bulk of the tert-butyl group effectively shields the nitrogen atom, rendering it non-nucleophilic.
Once the phenolic oxygen has been successfully alkylated or acylated, the Boc group can be quantitatively cleaved using strong acids. This self-validating protection-deprotection system ensures high atom economy and minimizes the formation of complex, hard-to-separate byproducts, making it a staple in API (Active Pharmaceutical Ingredient) synthesis[3].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols describe the standard workflow for utilizing tert-butyl N-(3-hydroxyphenyl)carbamate. Each step is designed as a self-validating system with built-in analytical checkpoints.
Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl
-
Causality of Reagents : Potassium carbonate (K₂CO₃) is chosen as a mild base. It is thermodynamically strong enough to deprotonate the phenol (pKa ~10) but will not degrade the Boc-protected amine. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents and accelerate the Sₙ2 substitution.
-
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(3-hydroxyphenyl)carbamate (1.0 eq, 209.25 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Deprotonation : Add finely powdered anhydrous K₂CO₃ (1.5 eq, 207 mg, 1.5 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation (observed as a slight color change).
-
Alkylation : Dropwise add the desired electrophile, such as benzyl bromide (1.1 eq, 1.1 mmol).
-
Self-Validating Checkpoint (TLC) : Heat the reaction mixture to 60°C. Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The starting material spot (UV active, stains dark with KMnO₄) should completely disappear within 2-4 hours, replaced by a less polar product spot.
-
Workup : Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers heavily with brine (3 x 10 mL) to partition and remove residual DMF.
-
Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Protocol B: Acidic Boc-Deprotection
-
Causality of Reagents : Trifluoroacetic acid (TFA) provides the necessary acidic environment to protonate the carbamate oxygen. This induces fragmentation, leading to the elimination of isobutylene gas and carbon dioxide.
-
Step-by-Step Methodology :
-
Preparation : Dissolve the O-alkylated intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) and cool to 0°C using an ice bath to control the exothermic nature of the cleavage.
-
Acid Addition : Slowly add TFA (1.0 mL) dropwise to the cooled solution.
-
Deprotection : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Self-Validating Checkpoint (Gas Evolution & Staining) : The evolution of CO₂ and isobutylene gas drives the reaction to completion (Le Chatelier's principle). Monitor via TLC; the product will be highly polar and will stain positively (purple/red) with Ninhydrin, confirming the presence of a free primary amine.
-
Workup : Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Neutralize the resulting TFA salt by partitioning between saturated aqueous NaHCO₃ and DCM until gas evolution ceases. Extract, dry, and concentrate to yield the free 3-alkoxyaniline.
-
Workflow & Logical Relationships (Visualization)
The following diagram illustrates the logical synthetic workflow, demonstrating the orthogonal protection and deprotection strategy.
Synthetic workflow of N-Boc-3-aminophenol highlighting orthogonal protection and deprotection.
Environment, Health, and Safety (EHS)
tert-Butyl N-(3-hydroxyphenyl)carbamate is classified as a skin and respiratory irritant[4]. It may cause allergic skin reactions and serious eye irritation[5]. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) must be worn at all times. All handling of volatile reagents (such as TFA and alkyl halides) must be conducted within a certified chemical fume hood to prevent inhalation exposure.
References
- Title: 3-(Boc-amino)
- Title: tert-Butyl (3-Hydroxyphenyl)
- Title: N-Boc-3-aminophenol 97% Source: Sigma-Aldrich URL
Sources
- 1. 3-(Boc-amino)phenol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. 3-(Boc-amino)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 3-(Boc-amino)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-(Boc-amino)phenol, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
